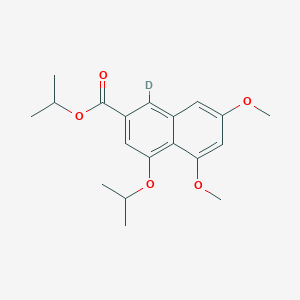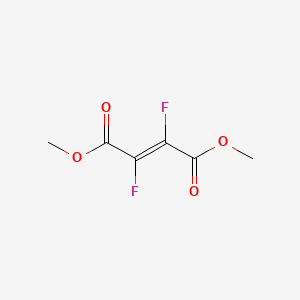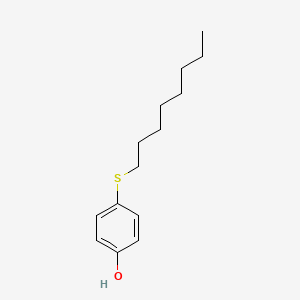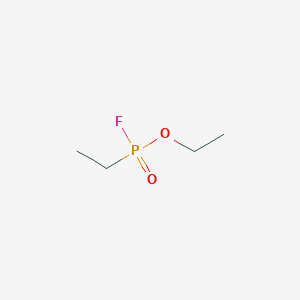
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) is a complex organic compound with the molecular formula C19H24O5 and a molecular weight of 333.4 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with methoxy and methylethoxy groups, as well as an ester functional group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Esterification: The carboxylic acid group on the naphthalene ring is esterified using isopropanol in the presence of an acid catalyst.
Methylethoxy Substitution: The methylethoxy group is introduced through a substitution reaction, typically using an appropriate alkyl halide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and methylethoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) include:
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core but differ in their substituents.
Methoxy-substituted naphthalenes: Compounds with varying positions and numbers of methoxy groups.
Ester derivatives of naphthalene: Similar esters with different alkyl groups.
The uniqueness of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C19H24O5 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
propan-2-yl 1-deuterio-5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-11(2)23-17-9-14(19(20)24-12(3)4)7-13-8-15(21-5)10-16(22-6)18(13)17/h7-12H,1-6H3/i7D |
Clé InChI |
RRZCCYITWSFUSZ-WHRKIXHSSA-N |
SMILES isomérique |
[2H]C1=C2C=C(C=C(C2=C(C=C1C(=O)OC(C)C)OC(C)C)OC)OC |
SMILES canonique |
CC(C)OC1=C2C(=CC(=C1)C(=O)OC(C)C)C=C(C=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)




![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
